Compound Description: This compound, also known as Comins' reagent, is widely employed as a potent triflation reagent in organic synthesis. [] It is particularly useful for converting alcohols, phenols, and amides into their corresponding triflates, which are valuable intermediates in various chemical transformations.
Relevance: Although structurally distinct from N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide, Comins' reagent shares a crucial structural feature: the 5-chloro-2-pyridinyl moiety. This shared component highlights the potential synthetic utility of this reagent in preparing compounds containing this specific structural element, potentially including derivatives or precursors of N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide. []
Compound Description: This compound serves as a key intermediate in the synthesis of Apixaban (Eliquis®), a prominent oral anticoagulant drug. [] Apixaban acts as a direct factor Xa inhibitor, playing a crucial role in preventing blood clot formation.
Relevance: This compound exhibits structural similarities to N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide, specifically the presence of an amide linkage to a chlorinated pyridine ring (though the position of the chlorine differs). This similarity suggests a potential overlap in their chemical synthesis pathways or potential biological activities. Both compounds feature aromatic rings connected via amide bonds, suggesting they might belong to the same broader chemical class. []
Compound Description: FR247304 is a novel and potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. [] It has demonstrated promising neuroprotective effects in both in vitro and in vivo models of cerebral ischemia, making it a potential therapeutic candidate for stroke and neurodegenerative diseases.
Relevance: Both this compound and N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide contain a chlorinated pyridine ring as a central structural element. [] This shared feature, along with the presence of extended aromatic systems, suggests a potential relationship in their pharmacological properties or interactions with biological targets.
Compound Description: This compound has a determined crystal structure. [] It highlights the structural diversity achievable within organic molecules containing halogenated pyridine and pyrazole rings.
Relevance: While not identical, this compound shares some structural motifs with N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide, particularly the presence of a chlorinated pyridine ring system. [] This connection suggests that they could share similar chemical properties or be part of a broader class of compounds with potential biological activities.
2-Chloro-N-(2-pyridinyl)nicotinamides
Compound Description: This family of compounds, encompassing various substitutions on the pyridine rings, has been studied for their ability to undergo thermal cyclization to form 5-oxo-5,6-dihydrodipyrido-[1,2-a:3′,2′-e]pyrimidin-11-ium chlorides. [] The research focused on understanding the steric and electronic influences of substituents on the cyclization process.
Relevance: These compounds share a direct structural link with N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide due to the presence of a 2-chloro-nicotinamide moiety linked to a pyridine ring. [] Understanding the reactivity and properties of this core structure in the context of cyclization reactions can provide insights into the potential reactivity and chemical behavior of N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide under similar conditions.
Compound Description: This compound is identified as a genotoxic impurity (GTI) in Nevirapine, a drug used for treating HIV-1 infection and AIDS. [] Controlling GTI levels is crucial for drug safety and efficacy.
Relevance: The presence of two chlorinated pyridine rings linked by an amide bond in this compound shows structural similarity to N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide. [] This shared motif highlights a potential commonality in their synthesis or potential biological activities, emphasizing the importance of understanding the structure-activity relationships of compounds with this structural element.
Compound Description: E7010 is an orally active antimitotic agent that disrupts tubulin polymerization. [] It has shown potent cell cycle inhibitory activity and progressed to clinical trials as a potential anticancer therapeutic.
Relevance: E7010 and N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide both contain a pyridine ring substituted with an aromatic group at the 2-position and an amino group at the 3-position. [] This shared structural feature suggests potential similarities in their binding interactions with biological targets or overall pharmacological profiles.
Compound Description: E7070 represents a novel class of antiproliferative agents that decrease the S phase fraction while inducing G1 and/or G2 accumulation in various cancer cell lines. [] It has also advanced to clinical trials due to its potent antitumor activity.
Relevance: E7070, similar to N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide, contains a chlorinated aromatic ring, although in E7070, it is a chloroindole rather than a chloropyridine. [] This structural similarity suggests that these compounds might share common mechanisms of action or exhibit overlapping biological activities, particularly regarding cell cycle regulation and antitumor effects.
Compound Description: ER-67880 exhibits a dual character, displaying characteristics of both E7010 and E7070. [] This unique profile highlights the impact of subtle structural modifications on biological activity within this class of compounds.
Relevance: Although it lacks a pyridine ring, ER-67880 shares a chlorinated aromatic ring (chloroindole) and a sulfonamide group with N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide. [] This suggests a potential relationship in their physicochemical properties, such as solubility or lipophilicity, which can influence their pharmacological profiles.
Compound Description: Originally developed as a kinase inhibitor, LY2784544 has been identified as a novel GPR39 agonist. [] This unexpected activity highlights the importance of considering potential off-target effects and exploring alternative pharmacological applications for existing compounds.
Relevance: Despite significant structural differences, LY2784544 and N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide share the presence of a chlorinated aromatic ring, suggesting potential similarities in their physicochemical properties or interactions with biological targets. [] This finding emphasizes the need to carefully evaluate the selectivity and potential off-target effects of compounds containing such structural motifs.
Compound Description: GSK2636771, initially investigated for its kinase inhibitory activity, has also been identified as a GPR39 agonist. [] This discovery underscores the importance of comprehensive pharmacological profiling and the potential for drug repurposing based on newly identified activities.
Relevance: Although structurally distinct from N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide, GSK2636771 exhibits a trifluoromethyl group on an aromatic ring, which might be a relevant structural feature for comparing physicochemical properties or potential interactions with biological targets. [] The presence of such groups in both compounds suggests a possible commonality in their design or development.
Compound Description: GPR39-C3 is a previously described "GPR39-selective" agonist. [] Its inclusion in the study aimed to compare and contrast its signaling profile at GPR39 with that of the newly identified agonists LY2784544 and GSK2636771.
Relevance: GPR39-C3, like N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide, incorporates a chlorinated aromatic ring and a pyridinyl group within its structure. [] This structural resemblance hints at potential similarities in their pharmacological properties or interactions with biological targets, especially given their shared ability to activate GPR39.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.